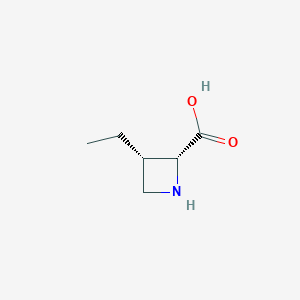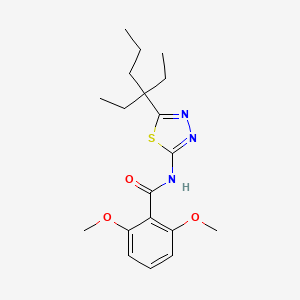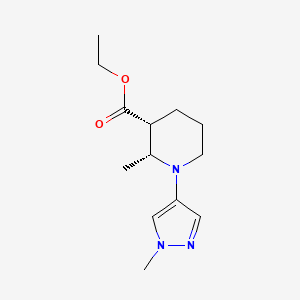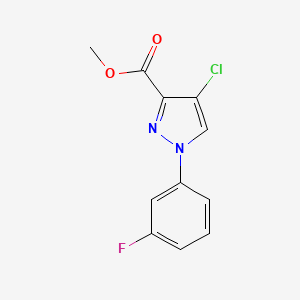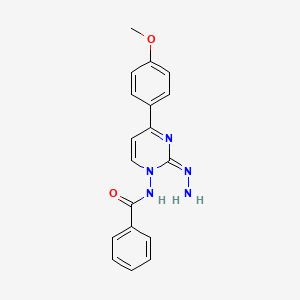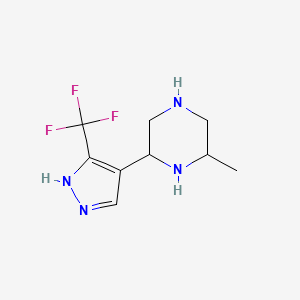![molecular formula C15H18N6S B12939138 9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine CAS No. 93477-14-6](/img/structure/B12939138.png)
9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a butyl group at the 9th position, a pyridin-4-ylmethylthio group at the 6th position, and an amine group at the 2nd position of the purine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Pyridin-4-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with pyridin-4-ylmethylthiol.
Final Amination:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.
化学反応の分析
9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethylthio group can be replaced with other nucleophiles under suitable conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, especially under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
Interacting with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their function and leading to cell death or inhibition of viral replication.
Modulating Receptor Activity: It can bind to receptors on the cell surface, triggering signaling pathways that lead to various cellular responses.
類似化合物との比較
9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine can be compared with other similar compounds, such as:
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: A xanthine oxidase inhibitor used in the treatment of gout.
The uniqueness of 9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
93477-14-6 |
|---|---|
分子式 |
C15H18N6S |
分子量 |
314.4 g/mol |
IUPAC名 |
9-butyl-6-(pyridin-4-ylmethylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C15H18N6S/c1-2-3-8-21-10-18-12-13(21)19-15(16)20-14(12)22-9-11-4-6-17-7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H2,16,19,20) |
InChIキー |
ATEYEZQXRVPHMS-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
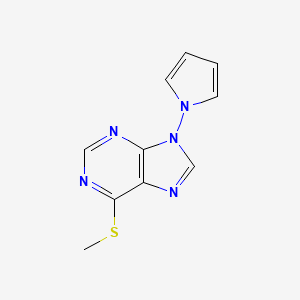
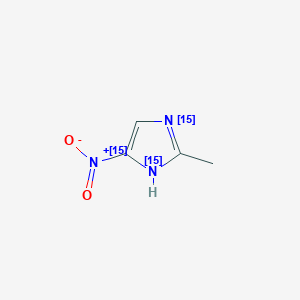
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)


